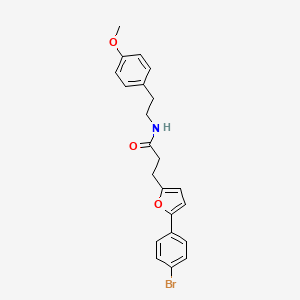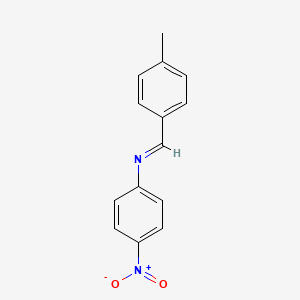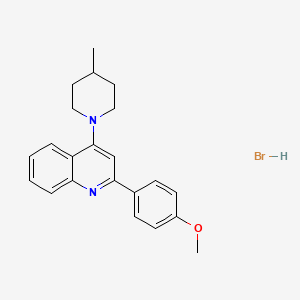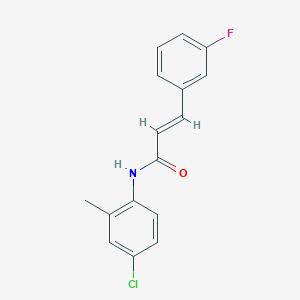
2-Bromo-2'-(triphenylsilyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C30H23BrSi and a molecular weight of 491.508 g/mol . This compound is characterized by the presence of a bromine atom and a triphenylsilyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-(triphenylsilyl)biphenyl typically involves the bromination of 2’-(triphenylsilyl)biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-2’-(triphenylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-(triphenylsilyl)biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (K2CO3, NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (toluene, ethanol).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Coupling Reactions: Biphenyl derivatives with various functional groups.
Reduction Reactions: 2’-(triphenylsilyl)biphenyl.
Scientific Research Applications
2-Bromo-2’-(triphenylsilyl)biphenyl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: In the study of biological systems where organosilicon compounds are used as probes or labels.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-(triphenylsilyl)biphenyl depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism. The triphenylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Triphenylsilyl)dibenzo[b,d]thiophene
- 2-(Triphenylsilyl)phenol
- 3,3’-Bis(triphenylsilyl)biphenyl
- 4,4’-Bis(triphenylsilyl)biphenyl
- 2-(Triphenylsilyl)dibenzo[b,d]furan
Uniqueness
2-Bromo-2’-(triphenylsilyl)biphenyl is unique due to the presence of both a bromine atom and a triphenylsilyl group on the biphenyl structure. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
18866-42-7 |
|---|---|
Molecular Formula |
C30H23BrSi |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[2-(2-bromophenyl)phenyl]-triphenylsilane |
InChI |
InChI=1S/C30H23BrSi/c31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChI Key |
AWPVHCDMYRVGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


